2-Amino-4-nitrobenzotrifluoride

Physicochemical Property Acid-Base Chemistry Extraction

Sourcing the correct isomer for regiospecific nucleophilic aromatic substitution (SNAr) and patented UV absorber syntheses is challenging due to contamination with regioisomers. 2-Amino-4-nitrobenzotrifluoride (CAS 393-49-7) is the precise 1,2,4-substituted building block required. • Unique electronic profile (predicted pKa, density) ensures distinct reactivity for benzotriazole formation. • ≥97% HPLC purity, light yellow solid. • In stock at BenchChem for immediate global delivery to your R&D or scale-up program.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 393-49-7
Cat. No. B1587308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-nitrobenzotrifluoride
CAS393-49-7
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)C(F)(F)F
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H,11H2
InChIKeyLGHXDTHJGNCRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-nitrobenzotrifluoride: Procurement & Selection


2-Amino-4-nitrobenzotrifluoride (CAS 393-49-7), also known as 5-nitro-2-(trifluoromethyl)aniline, is a multifunctional aromatic building block containing amino, nitro, and trifluoromethyl substituents on a benzene ring (C₇H₅F₃N₂O₂; MW 206.12 g/mol) [1]. It is an established intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . This compound is commercially available as a light yellow to yellow solid with typical purity of ≥97% (HPLC) .

Building Block Amino, nitro, and CF₃ substituents on a single aromatic ring
Reactivity Ortho-nitro activation for nucleophilic aromatic substitution
Workflow Heterocyclic scaffold construction in pharma and agrochemical R&D

Why 2-Amino-4-nitrobenzotrifluoride Has No Direct Substitute


Substitution of 2-Amino-4-nitrobenzotrifluoride with its regioisomers (e.g., 2-amino-5-nitrobenzotrifluoride, CAS 121-01-7) or other amino-nitro-benzotrifluorides is not feasible due to pronounced differences in physicochemical properties and reactivity. The unique 1,2,4-substitution pattern (amino at C1, nitro at C4 relative to CF₃ at C2) results in distinct electronic effects, as quantified by predicted pKa and density differences, which directly impact performance in nucleophilic aromatic substitution (SNAr) reactions . Furthermore, the specific arrangement is essential for building molecular scaffolds in patented pharmaceutical and UV absorber syntheses [1].

Regioisomer 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7) has a 1,2,5-substitution pattern; the 1,2,4-arrangement here produces distinct electronic effects that shift SNAr reactivity.
Reactivity The ortho-nitro group activates the ring toward nucleophilic displacement; the meta-nitro arrangement in the 5-nitro isomer does not provide equivalent activation and may alter synthetic outcomes.
Handling Reported differences in pKa, melting point, and density between regioisomers can shift purification and processing workflows; direct interchange may require method revalidation.

2-Amino-4-nitrobenzotrifluoride: Quantitative Evidence


Lower Basicity (pKa) vs. 2-Amino-5-nitrobenzotrifluoride

The predicted pKa of 2-Amino-4-nitrobenzotrifluoride is -0.50 ± 0.10 , which is significantly less basic than its close regioisomer 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7), which has a predicted pKa of -1.92 ± 0.36 . The weaker basicity indicates a lower degree of protonation under acidic conditions, which can enhance its extraction efficiency and stability in acidic reaction media. This property is critical when designing synthetic sequences involving acid-sensitive substrates.

pKa Comparison
Data to verify
pKa = -0.50 ± 0.10 vs. comparator -1.92 ± 0.36
ΔpKa ≈ 1.42 (target is a weaker acid)
Supports extraction efficiency in acidic reaction media
Predicted values at 25°C; experimental verification recommended
Physicochemical Property Acid-Base Chemistry Extraction

Lower Melting Point vs. 2-Amino-5-nitrobenzotrifluoride

The melting point of 2-Amino-4-nitrobenzotrifluoride is reported to be 60-64 °C , which is substantially lower than the 90-93 °C melting point range for 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7) . The lower melting point of the target compound indicates weaker intermolecular forces and can be advantageous for purification via melt crystallization or for reactions requiring lower temperature processing.

Melting Point Comparison
Reported
60–64 °C vs. comparator 90–93 °C
ΔT ≈ 26–33 °C lower
May support lower-temperature processing and purification
Standard atmospheric pressure; lot-specific verification advised
Physical Property Purification Formulation

Lower Density vs. 2-Amino-5-nitrobenzotrifluoride

The density of 2-Amino-4-nitrobenzotrifluoride is 1.503 g/cm³ , which is notably lower than the density of 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7), reported as 1.754 g/cm³ at -123.15 °C . This difference in crystal packing reflects the distinct intermolecular interactions arising from the different substitution patterns.

Density Comparison
Reported
1.503 g/cm³ vs. comparator 1.754 g/cm³
Δρ = 0.251 g/cm³ lower
Context-dependent; note temperature difference in comparison
Comparator measured at -123.15°C; direct comparison limited
Physical Property Crystal Engineering Material Science

Ortho-Nitro Activation for SNAr Reactivity

The presence of a nitro group ortho to the amino group and para to the trifluoromethyl group in 2-Amino-4-nitrobenzotrifluoride activates the ring for nucleophilic aromatic substitution (SNAr) reactions [1]. In contrast, the 2-Amino-5-nitro isomer (CAS 121-01-7) has the nitro group meta to the amino group, which does not provide the same level of activation for SNAr at the amino-substituted carbon. This ortho-nitro effect is a class-level phenomenon well-documented in aromatic substitution chemistry.

SNAr Reactivity
Class-level
Nitro group ortho to amino activates the ring for nucleophilic aromatic substitution; meta-nitro in the 5-isomer does not provide equivalent activation.
Ortho-nitro pattern supports SNAr activation
Class-level phenomenon; verify under specific reaction conditions
Synthetic Chemistry SNAr Reactivity

Preferred Building Block for Benzotriazole UV Absorbers

A patent describing processes for preparing 2H-benzotriazole UV absorbers containing a perfluoroalkyl moiety at the 5-position of the benzo ring specifically utilizes 2-Amino-4-nitrobenzotrifluoride as a key intermediate [1]. This application is not commonly disclosed for other regioisomers like 2-Amino-5-nitrobenzotrifluoride, indicating a unique reactivity profile suitable for this class of advanced materials.

UV Absorber Patent Use
Reported
Explicitly claimed as an intermediate for 2H-benzotriazole UV absorbers with perfluoroalkyl moiety; no equivalent claim identified for the 5-nitro regioisomer.
Reported patent-specific intermediate use
UV Absorbers Material Science Patent

Critical Intermediate in Pharmaceutical Synthesis

2-Amino-4-nitrobenzotrifluoride is established as an important intermediate in the synthesis of pharmaceuticals due to its ability to undergo specific chemical reactions that modify its structure to yield therapeutic agents . While both 393-49-7 and 121-01-7 are used as pharmaceutical intermediates, the specific substitution pattern of 393-49-7 is required for building certain drug scaffolds where the ortho-nitro arrangement is essential for subsequent cyclization or coupling steps.

Pharmaceutical Intermediate
Data to verify
Established as an intermediate in pharmaceutical synthesis; specific substitution pattern required for certain drug-scaffold cyclization or coupling steps.
Scaffold compatibility requires retrosynthetic review
Source-specific review recommended
Pharmaceutical Drug Discovery Intermediate

2-Amino-4-nitrobenzotrifluoride: Key Applications


Synthesis of 2H-Benzotriazole UV Absorbers

This compound is explicitly used as an intermediate in a patented process for preparing 2H-benzotriazole UV absorbers containing a perfluoroalkyl moiety at the 5-position of the benzo ring [1]. The specific 1,2,4-substitution pattern is crucial for the formation of the benzotriazole core. Researchers developing next-generation UV stabilizers should select this isomer to ensure successful synthesis and to protect intellectual property.

Pharmaceutical Intermediate for Heterocyclic Scaffolds

The compound is a valuable intermediate in the synthesis of various pharmaceuticals [1]. Its ortho-nitro group facilitates SNAr reactions, enabling the construction of complex heterocyclic systems found in drug molecules [2]. Procurement should be guided by the need for a reliable building block for SNAr-based drug discovery programs.

Building Block for Agrochemicals and Specialty Chemicals

Fluorinated anilines like this compound are key intermediates in the synthesis of herbicides and other agrochemicals [1]. The unique pKa and reactivity profile of 2-Amino-4-nitrobenzotrifluoride make it suitable for introducing trifluoromethyl groups into biologically active molecules, which can enhance metabolic stability and bioavailability [2].

Material Science and Polymer Research

Due to its distinct physical properties (lower density and melting point) compared to its isomers [1], this compound can be utilized in the design of novel polymers and materials where specific crystal packing and thermal behavior are desired. It serves as a precursor for introducing trifluoromethyl groups into monomers, enhancing material properties such as hydrophobicity and chemical resistance.

Application
Selection Property
Validation Focus
Benzotriazole UV absorber synthesis
1,2,4-Substitution pattern
Benzotriazole core cyclization
Heterocyclic pharmaceutical scaffolds
Ortho-nitro SNAr activation
Cyclization and coupling step review
Agrochemical intermediate synthesis
CF₃ incorporation context
Metabolic stability research
Fluorinated monomer and polymer research
Thermal and crystal packing profile
Monomer hydrophobicity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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